![molecular formula C23H20FNS B12618638 4-[4-(4-Butylphenyl)phenyl]-2-fluoro-1-isothiocyanatobenzene CAS No. 921937-66-8](/img/structure/B12618638.png)
4-[4-(4-Butylphenyl)phenyl]-2-fluoro-1-isothiocyanatobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(4-Butylphenyl)phenyl]-2-fluoro-1-isothiocyanatobenzene is an organic compound with the molecular formula C23H20FNS and a molecular weight of 361.475 g/mol . This compound is characterized by the presence of a butyl group, a fluoro group, and an isothiocyanate group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Butylphenyl)phenyl]-2-fluoro-1-isothiocyanatobenzene typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The industrial production methods also emphasize safety and environmental considerations, such as the use of green solvents and waste minimization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-[4-(4-Butylphenyl)phenyl]-2-fluoro-1-isothiocyanatobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluoro and isothiocyanate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-[4-(4-Butylphenyl)phenyl]-2-fluoro-1-isothiocyanatobenzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
Der Wirkungsmechanismus von 4-[4-(4-Butylphenyl)phenyl]-2-Fluor-1-Isothiocyanatobenzol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Stoffwechselwegen. Es ist bekannt, dass die Isothiocyanatgruppe mit Nucleophilen wie Thiolen und Aminen reagiert und kovalente Bindungen bildet. Diese Reaktivität wird in verschiedenen Anwendungen genutzt, darunter die Modifizierung von Proteinen und anderen Biomolekülen. Die Fluor-Gruppe erhöht die Stabilität und Reaktivität der Verbindung, wodurch sie zu einem wertvollen Werkzeug in der chemischen und biologischen Forschung wird .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Kalium-4-tert-Butylphenyltrifluoroborat: Eine ähnliche Verbindung, die in Suzuki-Miyaura-Kupplungsreaktionen verwendet wird.
4-tert-Butylphenylboronsäure: Eine weitere verwandte Verbindung, die in der organischen Synthese verwendet wird.
Einzigartigkeit
4-[4-(4-Butylphenyl)phenyl]-2-Fluor-1-Isothiocyanatobenzol ist aufgrund des Vorhandenseins sowohl von Fluor- als auch von Isothiocyanatgruppen einzigartig, die ihm besondere chemische Eigenschaften verleihen. Die Kombination dieser funktionellen Gruppen ermöglicht eine vielseitige Reaktivität und Anwendung in verschiedenen Bereichen und hebt es von anderen ähnlichen Verbindungen ab.
Eigenschaften
CAS-Nummer |
921937-66-8 |
|---|---|
Molekularformel |
C23H20FNS |
Molekulargewicht |
361.5 g/mol |
IUPAC-Name |
4-[4-(4-butylphenyl)phenyl]-2-fluoro-1-isothiocyanatobenzene |
InChI |
InChI=1S/C23H20FNS/c1-2-3-4-17-5-7-18(8-6-17)19-9-11-20(12-10-19)21-13-14-23(25-16-26)22(24)15-21/h5-15H,2-4H2,1H3 |
InChI-Schlüssel |
HUCVSUNVYRMLLA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=C(C=C3)N=C=S)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


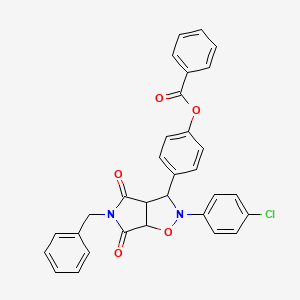
![2-[(5-Methyl-1,2-oxazol-3-yl)methyl]-1-(prop-2-en-1-yl)-1H-benzimidazole](/img/structure/B12618567.png)
![5-(2-chlorophenyl)-3-{[2-(dimethylamino)ethyl]sulfanyl}-7,9-dimethylpyrimido[5,4-e][1,2,4]triazolo[4,3-c]pyrimidine-8,10(7H,9H)-dione](/img/structure/B12618575.png)
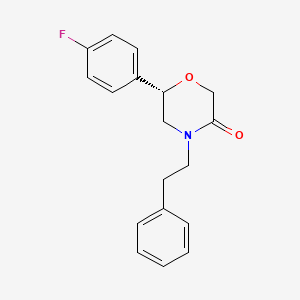
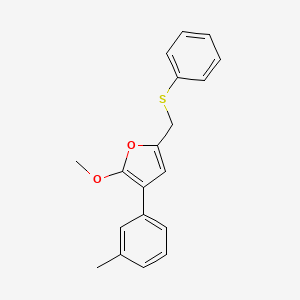
![Carbamic acid, N-[4-(hydroxymethyl)phenyl]-, pentyl ester](/img/structure/B12618588.png)
![N-[4-(4-Fluorophenoxy)benzoyl]-O-(trifluoromethyl)-L-tyrosine](/img/structure/B12618598.png)
![5-bromo-2-chloro-N-[2-(methyloxy)phenyl]-4-pyrimidinamine](/img/structure/B12618601.png)

![N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-(4-nitropyrazol-1-yl)acetamide](/img/structure/B12618621.png)
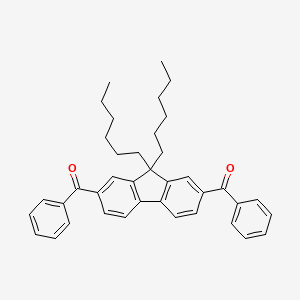

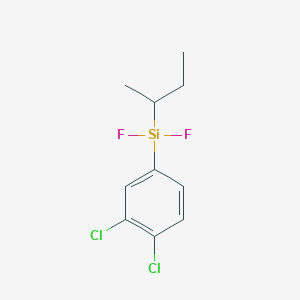
![(2R)-2-[4-(Benzyloxy)phenyl]-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B12618634.png)
